molecular formula C11H12F3NO2 B12234130 2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide

2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B12234130
M. Wt: 247.21 g/mol
InChI Key: ZJRHDLZYJQWPMB-UHFFFAOYSA-N
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Description

2-Methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with methoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}carboxylic acid.

    Reduction: Formation of 2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(trifluoromethyl)pyridine
  • 3-Fluoro-2-(trifluoromethyl)pyridine
  • 2-Amino-3-(trifluoromethyl)pyridine

Uniqueness

2-Methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is unique due to the combination of its methoxy, trifluoromethyl, and acetamide groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C11H12F3NO2/c1-17-7-10(16)15-6-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

ZJRHDLZYJQWPMB-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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